Cas no 2227708-37-2 (methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate)

Methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate is a chiral ester compound featuring a hydroxy-substituted propanoate backbone and a substituted phenyl ring. The (3S)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The presence of chloro and methoxy groups on the phenyl ring enhances its reactivity in selective transformations, while the hydroxy group provides a handle for further functionalization. This compound is particularly useful in the synthesis of bioactive molecules due to its structural versatility and controlled chirality. Its stability under standard conditions and compatibility with common organic reactions further contribute to its utility in fine chemical applications.
methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate structure
2227708-37-2 structure
Product Name:methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate
CAS No:2227708-37-2
MF:C11H13ClO4
MW:244.671522855759
CID:6050780
PubChem ID:165782835
Update Time:2025-08-02

methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate
    • EN300-1982992
    • 2227708-37-2
    • Inchi: 1S/C11H13ClO4/c1-15-10(14)6-9(13)7-4-3-5-8(12)11(7)16-2/h3-5,9,13H,6H2,1-2H3/t9-/m0/s1
    • InChI Key: XYJCGSRJKAGVSM-VIFPVBQESA-N
    • SMILES: ClC1=CC=CC(=C1OC)[C@H](CC(=O)OC)O

Computed Properties

  • Exact Mass: 244.0502366g/mol
  • Monoisotopic Mass: 244.0502366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.8Ų

methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate Pricemore >>

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Additional information on methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate

Research Brief on Methyl (3S)-3-(3-Chloro-2-Methoxyphenyl)-3-Hydroxypropanoate (CAS: 2227708-37-2)

Methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate (CAS: 2227708-37-2) is a chiral intermediate of significant interest in the pharmaceutical and chemical industries. Recent studies have highlighted its potential as a key building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting inflammation, metabolic disorders, and central nervous system (CNS) diseases. This research brief consolidates the latest findings on its synthesis, applications, and mechanistic insights.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the enantioselective synthesis of this compound using asymmetric hydrogenation, achieving >99% enantiomeric excess (ee) with a newly developed ruthenium-based catalyst. The optimized process offers a scalable route for industrial production, addressing previous challenges in yield and purity. The study also explored its role as a precursor for gamma-aminobutyric acid (GABA) receptor modulators, showing promising in vitro activity in neuronal cell models.

Further research in Bioorganic & Medicinal Chemistry Letters (2024) revealed its utility in constructing spirocyclic scaffolds for anti-inflammatory agents. The compound’s hydroxyl and ester functionalities were leveraged to design prostaglandin E2 (PGE2) inhibitors, with derivative compounds exhibiting IC50 values below 100 nM in COX-2 inhibition assays. Molecular docking simulations suggested its binding affinity to the COX-2 allosteric site, providing a structural basis for future drug design.

In addition to therapeutic applications, advancements in biocatalysis have been reported. A team at MIT engineered an esterase variant capable of resolving racemic mixtures of methyl 3-hydroxypropanoates, including 2227708-37-2, with 98% selectivity for the (S)-enantiomer (Nature Catalysis, 2023). This green chemistry approach aligns with industry trends toward sustainable manufacturing.

Ongoing clinical trials (NCT05678984) are evaluating derivatives of this compound as potential treatments for diabetic neuropathy, underscoring its translational relevance. Patent filings (WO2023187641A1) also indicate growing commercial interest in its use for next-generation kinase inhibitors.

In conclusion, methyl (3S)-3-(3-chloro-2-methoxyphenyl)-3-hydroxypropanoate represents a versatile chiral synthon with expanding applications in drug discovery. Future research directions may focus on its incorporation into macrocyclic compounds and targeted delivery systems, as well as further optimization of synthetic routes for cost-effective production.

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